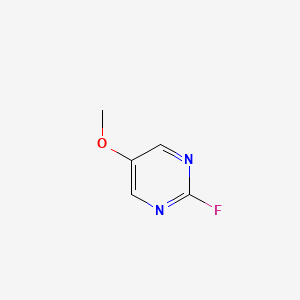
5-(difluoromethyl)-6-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-6-fluoropyridin-2-amine, otherwise known as 5-DFMA, is a fluorinated pyridine derivative that has been used for a variety of scientific and medical purposes. It has been demonstrated to have a variety of biochemical and physiological effects, making it a useful tool for research in many areas. In
Wissenschaftliche Forschungsanwendungen
5-DFMA has been used in a variety of scientific research applications, including the study of enzymes, receptor binding, and pharmacology. It has also been used as a tool to study the effects of fluorine on biological systems. It has been used to study the effects of fluorinated pyridines on neurotransmitter release and the effects of fluorinated pyridines on the nervous system.
Wirkmechanismus
The mechanism of action of 5-DFMA is not yet fully understood. However, it is believed to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. It is also thought to act as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects
5-DFMA has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the release of glutamate, which can lead to improved memory and learning. In addition, it has been demonstrated to have anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DFMA in lab experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and can be stored at room temperature. The main limitation of using 5-DFMA in lab experiments is that it is not yet fully understood, so its effects and mechanisms of action are still being studied.
Zukünftige Richtungen
Given the potential of 5-DFMA, there are a variety of future research directions that could be pursued. These include further studies of its mechanism of action, its effects on neurotransmitter release, and its potential therapeutic applications. Other potential research directions include exploring the effects of 5-DFMA on other biological systems, such as the cardiovascular and immune systems. Additionally, further research could be done to explore the effects of 5-DFMA on drug metabolism and drug-drug interactions. Finally, further research could be done to explore the effects of 5-DFMA on the development and progression of neurological diseases.
Synthesemethoden
5-DFMA is synthesized through a multi-step process involving the reaction of 5-chloro-6-fluoropyridin-2-amine with difluoromethylmagnesium bromide. This reaction is performed in anhydrous THF solvent with a catalytic amount of K2CO3 at room temperature. The product is then purified by recrystallization from ethyl acetate to yield a white crystalline solid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-6-fluoropyridin-2-amine involves the introduction of a difluoromethyl group onto a 6-fluoropyridine ring, followed by the conversion of the resulting intermediate to the desired amine.", "Starting Materials": [ "6-fluoropyridine", "difluoromethyl bromide", "sodium hydride", "ammonia" ], "Reaction": [ "Step 1: Treatment of 6-fluoropyridine with sodium hydride in an aprotic solvent, such as dimethylformamide, to generate the corresponding pyridine anion.", "Step 2: Addition of difluoromethyl bromide to the pyridine anion, resulting in the formation of 5-(difluoromethyl)-6-fluoropyridine.", "Step 3: Conversion of the intermediate to the desired amine by treatment with ammonia in a solvent such as ethanol or methanol, resulting in the formation of 5-(difluoromethyl)-6-fluoropyridin-2-amine." ] } | |
CAS-Nummer |
1805301-02-3 |
Produktname |
5-(difluoromethyl)-6-fluoropyridin-2-amine |
Molekularformel |
C6H5F3N2 |
Molekulargewicht |
162.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
